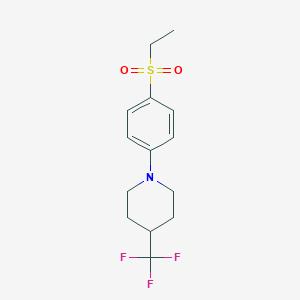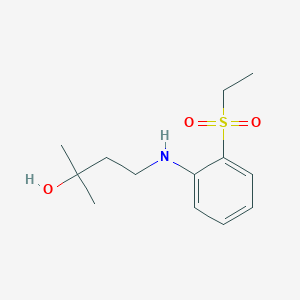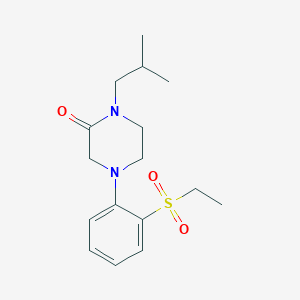![molecular formula C18H21N3O2S B6624248 4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ESI-09, which is a selective inhibitor of the protein Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, ESI-09 has the potential to be used as a therapeutic agent in the treatment of various diseases, including cancer and degenerative disorders.
作用機序
ESI-09 selectively inhibits the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. This binding prevents the secretion of Wnt ligands, which are required for the activation of the Wnt signaling pathway. Therefore, ESI-09 effectively inhibits the Wnt signaling pathway, which is dysregulated in various diseases.
Biochemical and Physiological Effects:
ESI-09 has several biochemical and physiological effects, including the inhibition of cancer cell growth, promotion of stem cell differentiation, and regulation of neuronal function. ESI-09 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, ESI-09 has been shown to promote the differentiation of stem cells into neurons, which is crucial for the development and function of the nervous system.
実験室実験の利点と制限
ESI-09 has several advantages for lab experiments, including its selectivity and potency as a Wnt signaling pathway inhibitor. Additionally, ESI-09 has been shown to be effective in inhibiting cancer cell growth and promoting stem cell differentiation, which are important research areas in medicinal chemistry. However, ESI-09 has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the concentration and delivery method of ESI-09 in lab experiments.
将来の方向性
ESI-09 has several potential future directions for research, including its use as a therapeutic agent for cancer and degenerative disorders. Additionally, ESI-09 has the potential to be used in regenerative medicine for the differentiation of stem cells into neurons. Further research is needed to optimize the synthesis and delivery of ESI-09 and to investigate its potential applications in various diseases. Furthermore, the mechanism of action of ESI-09 and its interactions with other signaling pathways should be further investigated to fully understand its potential applications in medicinal chemistry.
合成法
The synthesis of ESI-09 involves several steps, including the reaction of 4-bromoaniline with ethylsulfonyl chloride to form 4-ethylsulfonylaniline. This compound is then reacted with 1-methylindazole-3-carboxaldehyde to form the final product, 4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
科学的研究の応用
ESI-09 has been extensively studied for its potential applications in medicinal chemistry. Several research studies have demonstrated that ESI-09 can selectively inhibit the Wnt signaling pathway, which is dysregulated in various diseases, including cancer and degenerative disorders. ESI-09 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as a therapeutic agent for cancer treatment. Additionally, ESI-09 has been shown to promote the differentiation of stem cells into neurons, suggesting its potential use in regenerative medicine.
特性
IUPAC Name |
4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-24(22,23)15-10-8-14(9-11-15)19-13-12-17-16-6-4-5-7-18(16)21(2)20-17/h4-11,19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXAQNPWOQECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCCC2=NN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
![[(3S,4R)-1-(5-bromopyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624174.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6624177.png)
![[(3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624180.png)
![5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)

![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6624199.png)
![9-(4-Ethylsulfonylphenyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B6624201.png)
![N-[2-oxo-2-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)ethyl]ethanesulfonamide](/img/structure/B6624212.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline](/img/structure/B6624243.png)


![5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)